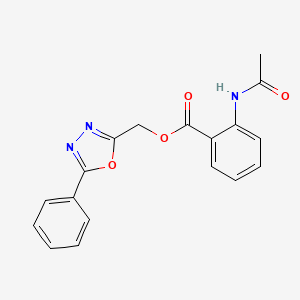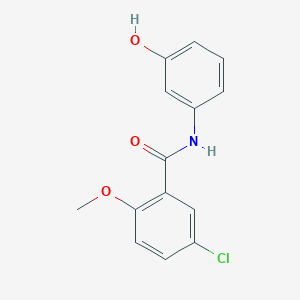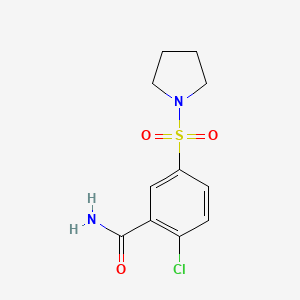![molecular formula C17H26ClNO2 B4408035 1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4408035.png)
1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride
Vue d'ensemble
Description
1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its potent psychostimulant effects. MDPV is structurally similar to other synthetic cathinones, such as methamphetamine and cocaine, and is often sold as a substitute for these drugs. Despite its widespread use, there is still much to be learned about the synthesis, mechanism of action, and physiological effects of MDPV.
Mécanisme D'action
1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, euphoria, and decreased appetite. This compound also has a high affinity for the sigma-1 receptor, which may contribute to its psychostimulant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and respiratory depression, which can be dangerous in high doses. This compound has been shown to induce oxidative stress in the brain, leading to neurotoxicity and potential long-term damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride has been used in a variety of lab experiments, including studies on its mechanism of action and potential medical applications. Its potent psychostimulant effects make it a useful tool for investigating the role of dopamine, norepinephrine, and serotonin in the brain. However, the potential for neurotoxicity and other adverse effects make it important to use caution when working with this compound in the lab.
Orientations Futures
There are many areas of research that could benefit from further investigation into 1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride. One potential direction is to explore its potential as a treatment for medical conditions such as depression and ADHD. Another area of interest is the long-term effects of this compound on the brain, including potential neurotoxicity and the risk of addiction. Additional studies could also investigate the potential for this compound to interact with other drugs and how this may impact its effects on the body.
Applications De Recherche Scientifique
1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride has been the subject of numerous scientific studies, with researchers investigating its effects on the central nervous system and its potential as a treatment for various medical conditions. One study found that this compound has a high affinity for the dopamine transporter, which may explain its potent psychostimulant effects. Another study found that this compound can induce oxidative stress in the brain, which may contribute to its neurotoxic effects.
Propriétés
IUPAC Name |
1-[2-[3-(3-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-14-7-5-10-18(13-14)11-6-12-20-17-9-4-3-8-16(17)15(2)19;/h3-4,8-9,14H,5-7,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFXMGPJUQXUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=CC=C2C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-pyridinylamino)carbonyl]phenyl propionate](/img/structure/B4407954.png)
![N-(4-chlorophenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407959.png)
![4-{4-[3-(trifluoromethyl)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407963.png)



![N-[4-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407984.png)
amine hydrochloride](/img/structure/B4407988.png)
![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408006.png)
![N-(4-methoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4408011.png)



![N-[2-chloro-4-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4408049.png)